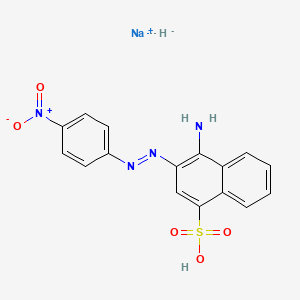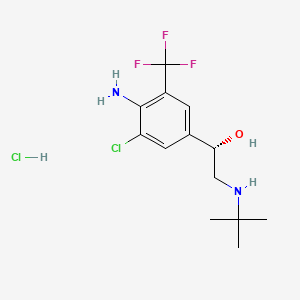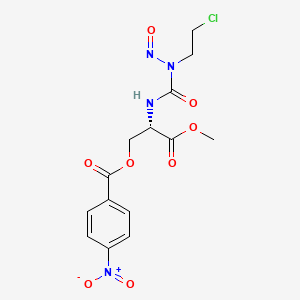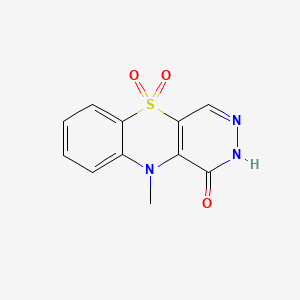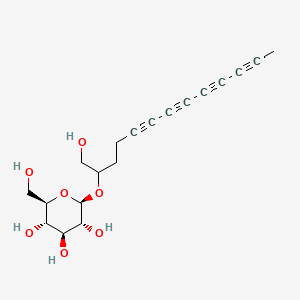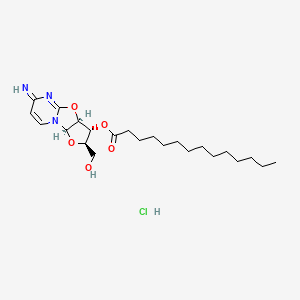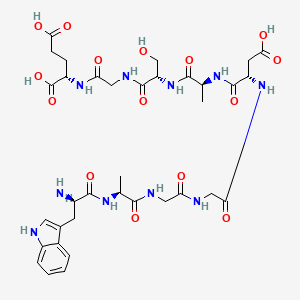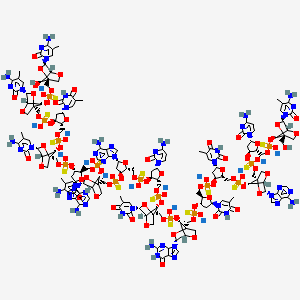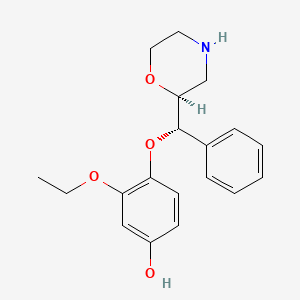
N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydroxamic acid moiety and a phenethylsulfamoyl group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide typically involves multiple steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of phenethylamine with chlorosulfonic acid to form phenethylsulfonamide.
Coupling with Acrylamide: The phenethylsulfonamide is then coupled with acryloyl chloride in the presence of a base such as triethylamine to form the acrylamide intermediate.
Hydroxylation: The final step involves the hydroxylation of the acrylamide intermediate using hydroxylamine hydrochloride in the presence of a base like sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxamic acid moiety can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form the corresponding amide.
Substitution: The phenethylsulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential enzyme inhibitory activities. The hydroxamic acid moiety is known to chelate metal ions, making it a potential inhibitor of metalloproteases.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of drugs targeting specific enzymes or pathways involved in diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide involves its interaction with specific molecular targets. The hydroxamic acid moiety can chelate metal ions in the active sites of enzymes, inhibiting their activity. This is particularly relevant for metalloproteases, where the compound can bind to the zinc ion in the enzyme’s active site, preventing substrate binding and catalysis.
相似化合物的比较
Similar Compounds
N-Hydroxy-3-(3-(phenylsulfamoyl)phenyl)acrylamide: Similar structure but lacks the phenethyl group.
N-Hydroxy-3-(3-(methylsulfamoyl)phenyl)acrylamide: Contains a methyl group instead of the phenethyl group.
N-Hydroxy-3-(3-(ethylsulfamoyl)phenyl)acrylamide: Contains an ethyl group instead of the phenethyl group.
Uniqueness
N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide is unique due to the presence of the phenethyl group, which may influence its biological activity and chemical reactivity. This structural feature can affect the compound’s ability to interact with molecular targets and its overall pharmacokinetic properties.
属性
CAS 编号 |
866323-49-1 |
|---|---|
分子式 |
C17H18N2O4S |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(E)-N-hydroxy-3-[3-(2-phenylethylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C17H18N2O4S/c20-17(19-21)10-9-15-7-4-8-16(13-15)24(22,23)18-12-11-14-5-2-1-3-6-14/h1-10,13,18,21H,11-12H2,(H,19,20)/b10-9+ |
InChI 键 |
LYXZDMJNNHSGSR-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO |
规范 SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


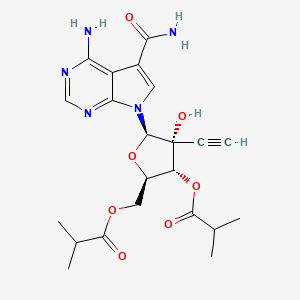
![(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid;hydrochloride](/img/structure/B12773499.png)

